1-Ethoxy-2-propanol

Description

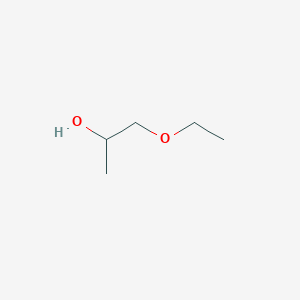

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-7-4-5(2)6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLQKTGDSGKSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041267 | |

| Record name | 1-Ethoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, hygroscopic liquid with a sweet, mild, ether-like odor; [CHEMINFO], COLOURLESS LIQUID WITH MILD ODOUR. | |

| Record name | 1-Ethoxy-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

133 °C | |

| Record name | PROPYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

35 °C, 40 °C c.c. | |

| Record name | 1-Ethoxy-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 25 °C: 36.6 | |

| Record name | PROPYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.896 | |

| Record name | PROPYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.6 | |

| Record name | PROPYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.8 [mmHg], Vapor pressure, kPa at 25 °C: 1 | |

| Record name | 1-Ethoxy-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1569-02-4 | |

| Record name | 1-Ethoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROT9EQO32E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-100 °C | |

| Record name | PROPYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1-Ethoxy-2-propanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for their determination, and key industrial applications of 1-Ethoxy-2-propanol.

Chemical and Physical Properties

1-Ethoxy-2-propanol, also known as propylene glycol monoethyl ether (PGME), is a colorless liquid with a characteristic ether-like odor.[1] It is a versatile solvent used in a wide range of industrial applications, including coatings, inks, and cleaners.[2][3][4]

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₂O₂ | [2] |

| Molecular Weight | 104.15 g/mol | |

| CAS Number | 1569-02-4 | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Ether-like | [1] |

Physical Properties

A summary of the key physical properties of 1-Ethoxy-2-propanol is presented below.

| Property | Value | Source(s) |

| Boiling Point | 132 °C | [5] |

| Melting Point | -100 °C | [5] |

| Density | 0.897 g/mL at 20 °C | [5] |

| Solubility in Water | Miscible | [1] |

| Vapor Pressure | 9.8 mmHg at 25 °C | [2] |

| Flash Point | 38.5 °C (closed cup) | |

| Refractive Index | 1.407 |

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of 1-Ethoxy-2-propanol.

Determination of Boiling Point

The boiling point of 1-Ethoxy-2-propanol can be determined using a standard distillation method as outlined in ASTM D1078.[6][7][8][9][10]

Principle: This method involves distilling a small sample of the liquid and recording the temperature at which the liquid-vapor equilibrium is established at a given atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving graduate

-

Thermometer calibrated for the expected boiling range

-

Heating mantle or oil bath

Procedure:

-

A measured volume of 1-Ethoxy-2-propanol is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly in the neck of the flask.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued, and the temperature is recorded as the vapor column rises. The temperature at which the last of the liquid evaporates is the final boiling point.

-

The observed boiling point is corrected to standard atmospheric pressure.

Determination of Density

The density of 1-Ethoxy-2-propanol can be accurately measured using a digital density meter according to ASTM D4052.[11][12][13][14][15]

Principle: This method relies on the measurement of the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or autosampler for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

The density meter is calibrated using air and a certified reference standard (e.g., pure water).

-

The measuring cell is rinsed with a suitable solvent and dried.

-

A small, bubble-free aliquot of 1-Ethoxy-2-propanol is introduced into the U-tube.

-

The instrument measures the oscillation period of the filled tube at a controlled temperature (typically 20 °C).

-

The density is automatically calculated and displayed by the instrument's software.

Determination of Flash Point

The flash point of 1-Ethoxy-2-propanol is determined using the Pensky-Martens closed-cup method as described in ASTM D93.[1][16][17][18][19]

Principle: This test determines the lowest temperature at which the application of an ignition source causes the vapors of the sample to ignite under controlled conditions.

Apparatus:

-

Pensky-Martens closed-cup tester, consisting of a brass test cup with a lid, a stirring device, and an ignition source (gas flame or electric igniter).

-

Heating source with controlled temperature ramp.

Procedure:

-

The sample cup is filled with 1-Ethoxy-2-propanol to the specified level.

-

The lid is placed on the cup, and the stirrer is started.

-

The sample is heated at a slow, constant rate.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which a distinct flash is observed.

Determination of Water Solubility

The water solubility of 1-Ethoxy-2-propanol can be determined using the flask method as outlined in OECD Guideline 105.[20][21][22][23][24]

Principle: A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is determined analytically.

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., gas chromatograph)

Procedure:

-

An excess amount of 1-Ethoxy-2-propanol is added to a known volume of water in a flask.

-

The mixture is agitated in a constant temperature bath until equilibrium is reached.

-

The undissolved portion is separated from the saturated aqueous solution by centrifugation or filtration.

-

The concentration of 1-Ethoxy-2-propanol in the clear aqueous phase is determined using a suitable analytical method.

Synthesis and Industrial Applications

Synthesis of 1-Ethoxy-2-propanol

1-Ethoxy-2-propanol is commercially produced by the reaction of propylene oxide with ethanol in the presence of a catalyst.[25]

Industrial Applications

1-Ethoxy-2-propanol's excellent solvency for a wide variety of resins makes it a key component in the formulation of coatings, inks, and cleaning solutions.[4]

In the coatings industry, 1-Ethoxy-2-propanol is used as a solvent to dissolve resins and other components, control viscosity, and improve the flow and leveling of the paint.

Due to its ability to dissolve both polar and non-polar substances, 1-Ethoxy-2-propanol is an effective solvent in industrial and institutional cleaners for removing grease, oils, and other soils from hard surfaces.

Biological Signaling Pathways

Based on available scientific literature, 1-Ethoxy-2-propanol is primarily recognized for its solvent properties and industrial applications. There is currently no significant evidence to suggest its direct involvement in specific biological signaling pathways in the context of drug development or molecular biology research. Its toxicological profile is of interest in occupational health, but this does not typically involve modulation of specific signaling cascades in the way a pharmaceutical agent would.

Conclusion

1-Ethoxy-2-propanol is a well-characterized chemical with a range of established physical and chemical properties. Standardized experimental protocols are available for the accurate determination of these properties. Its primary utility lies in its excellent solvency, which is leveraged in numerous industrial formulations, particularly in the coatings and cleaning industries. While its toxicological properties are documented, it is not typically associated with specific biological signaling pathways relevant to drug development. This guide provides a foundational understanding of 1-Ethoxy-2-propanol for researchers and scientists in relevant fields.

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 2. 1-Ethoxy-2-propanol | C5H12O2 | CID 15287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Ethoxy-2-propanol properties | Sigma-Aldrich [sigmaaldrich.com]

- 4. atamankimya.com [atamankimya.com]

- 5. m.youtube.com [m.youtube.com]

- 6. petrolube.com [petrolube.com]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 10. ASTM D1078-11 Standard Test Method for Distillation Range of Volatile Organic Liquids [kssn.net]

- 11. ASTM D4052 - eralytics [eralytics.com]

- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 14. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 15. qualtechproductsindustry.com [qualtechproductsindustry.com]

- 16. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 17. shxf17.com [shxf17.com]

- 18. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 19. petrolube.com [petrolube.com]

- 20. oecd.org [oecd.org]

- 21. filab.fr [filab.fr]

- 22. OECD 105 - Phytosafe [phytosafe.com]

- 23. oecd.org [oecd.org]

- 24. Water solubility flask method according to EC A.6., OECD 105 - VARIOUS analysis - Analytice [analytice.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-2-propanol from Propylene Oxide and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-ethoxy-2-propanol, a versatile glycol ether, through the ring-opening reaction of propylene oxide with ethanol. The document details the underlying chemical principles, catalytic systems, experimental protocols, and analytical methods relevant to this process. A comparative analysis of catalyst performance is presented, supported by quantitative data. Furthermore, this guide illustrates the reaction mechanism and a general experimental workflow through detailed diagrams to facilitate a deeper understanding and practical application of this synthesis in research and development settings.

Introduction

1-Ethoxy-2-propanol, also known as propylene glycol monoethyl ether (PGMEE), is a widely used organic solvent with applications in the formulation of coatings, inks, cleaning agents, and as an intermediate in the synthesis of various chemicals.[1] Its favorable properties, such as good solvency for a variety of resins, a moderate evaporation rate, and miscibility with both polar and non-polar substances, make it a valuable component in numerous industrial and pharmaceutical applications.[2]

The synthesis of 1-ethoxy-2-propanol is primarily achieved through the base-catalyzed alcoholysis of propylene oxide with ethanol.[2] This reaction involves the nucleophilic attack of the ethoxide ion on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired product. The regioselectivity of this reaction is a critical aspect, with the formation of the primary alcohol isomer, 2-ethoxy-1-propanol, being a potential side reaction. The choice of catalyst and reaction conditions plays a pivotal role in maximizing the yield and selectivity towards the desired 1-ethoxy-2-propanol isomer.

This guide will delve into the technical intricacies of this synthesis, providing researchers and professionals with the necessary information to effectively produce and characterize 1-ethoxy-2-propanol.

Reaction Mechanism and Kinetics

The synthesis of 1-ethoxy-2-propanol from propylene oxide and ethanol is a classic example of a base-catalyzed epoxide ring-opening reaction. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[3]

Base-Catalyzed Mechanism

In the presence of a basic catalyst, such as an alkali metal hydroxide or a solid base, the ethanol is deprotonated to form a more nucleophilic ethoxide ion. This ethoxide ion then attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the epoxide ring, the nucleophilic attack predominantly occurs at the less substituted carbon atom (C1).[4] This leads to the formation of the secondary alcohol, 1-ethoxy-2-propanol, as the major product.[4]

The reaction can be summarized in the following steps:

-

Deprotonation of Ethanol: The basic catalyst abstracts a proton from ethanol to form an ethoxide ion.

-

Nucleophilic Attack: The ethoxide ion attacks the less sterically hindered carbon of the propylene oxide ring.

-

Ring-Opening: The carbon-oxygen bond of the epoxide ring breaks, leading to the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a molecule of ethanol to yield 1-ethoxy-2-propanol and regenerate the ethoxide catalyst.

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as efficient and environmentally benign catalysts for the alcoholysis of propylene oxide.[5] Acetate-based ionic liquids, for instance, have shown high catalytic activity.[5] The proposed mechanism involves an electrophilic-nucleophilic dual activation, where the cation of the ionic liquid interacts with the oxygen atom of the epoxide, making it more susceptible to nucleophilic attack, while the anion of the ionic liquid activates the alcohol.[5] This dual activation can lead to high yields and selectivities under mild reaction conditions.[6]

Catalyst Performance and Selection

The choice of catalyst is crucial for achieving high conversion of propylene oxide and high selectivity towards 1-ethoxy-2-propanol. Both homogeneous and heterogeneous catalysts have been employed for this synthesis.

Homogeneous Catalysts

Traditional homogeneous basic catalysts like sodium hydroxide (NaOH) are effective in promoting the reaction. However, they can be difficult to separate from the reaction mixture, leading to potential contamination of the product and challenges in catalyst recycling.

Heterogeneous Catalysts

Solid base catalysts, such as potassium hydroxide supported on zeolite, offer the advantage of easy separation from the reaction mixture, enabling continuous processes and catalyst reuse.[7] For the analogous synthesis of 1-methoxy-2-propanol, a solid base catalyst prepared by impregnating zeolite with KOH showed high conversion (99%) and selectivity (98%) under optimized conditions.[7]

Ionic Liquid Catalysts

Ionic liquids have demonstrated excellent catalytic performance in the alcoholysis of propylene oxide, often surpassing traditional base catalysts in terms of activity and selectivity.[5] They can be designed to be task-specific and are often recyclable, aligning with the principles of green chemistry.

| Catalyst Type | Catalyst Example | Propylene Oxide Conversion (%) | 1-Ethoxy-2-propanol Selectivity (%) | Reaction Conditions | Reference |

| Homogeneous Base | NaOH | High | ~90% (analogous methanol reaction) | Excess alcohol, elevated temperature and pressure. | [8] |

| Heterogeneous Base | KOH/Zeolite | 99% (analogous methanol reaction) | 98% (analogous methanol reaction) | Molar ratio (Methanol:PO) = 5:1, 3h, 0.3-0.4 MPa, 500 rpm. | [7] |

| Ionic Liquid | [N4444][Buty] | 92% (yield, analogous methanol reaction) | High (main product) | Molar ratio (Methanol:PO) = 4:1, 383 K, 20 min, micro-tubular reactor. | [9] |

| Ionic Liquid | Azolate IL | >99% (yield) | >99% | Room temperature. | [6] |

Table 1: Comparison of Catalyst Performance in the Alcoholysis of Propylene Oxide. (Note: Data for the ethanol reaction is limited; analogous data from methanol reactions are provided for comparison.)

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of 1-ethoxy-2-propanol using different catalytic systems. These are based on established procedures for similar reactions and should be optimized for specific laboratory conditions.

Synthesis using a Solid Base Catalyst (Adapted from Methanol Reaction)

Catalyst Preparation (KOH/Zeolite):

-

Prepare a 1.5 mol/L solution of potassium hydroxide (KOH).

-

Immerse zeolite support in the KOH solution for 2 hours at 50°C with agitation (600 rpm).

-

Filter the impregnated zeolite and dry it.

-

Calcine the dried material at 600°C for 3 hours under a nitrogen atmosphere.[7]

Reaction Procedure:

-

Charge a high-pressure batch reactor with ethanol and the prepared solid base catalyst (e.g., 6 wt% of ethanol).[7]

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Heat the mixture to the desired reaction temperature (e.g., 100-150°C) with stirring (e.g., 500 rpm).

-

Introduce propylene oxide to the reactor to achieve the desired molar ratio (e.g., Ethanol:PO = 5:1).[7]

-

Maintain the reaction at the set temperature and pressure (e.g., 0.3-0.4 MPa) for a specified duration (e.g., 3 hours).[7]

-

After the reaction is complete, cool the reactor to room temperature.

-

Filter the reaction mixture to separate the solid catalyst.

-

The liquid product can then be purified by distillation.

Synthesis using an Ionic Liquid Catalyst

Reaction Procedure:

-

In a suitable reactor, combine ethanol and the ionic liquid catalyst (e.g., an acetate-based or azolate-based IL).

-

Add propylene oxide to the mixture, maintaining a desired molar ratio of ethanol to propylene oxide.

-

Stir the reaction mixture at the desired temperature (which can be as low as room temperature for highly active ILs) for the required time.[6]

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

-

Upon completion, the product can be separated from the ionic liquid by distillation. The ionic liquid can often be recovered and reused.

Purification and Analysis

Purification

The primary method for purifying 1-ethoxy-2-propanol from the reaction mixture is distillation.[10] Unreacted ethanol and propylene oxide, being more volatile, can be removed first. Subsequently, fractional distillation can be employed to separate the desired 1-ethoxy-2-propanol from the less volatile isomer, 2-ethoxy-1-propanol, and any higher boiling point by-products such as dipropylene glycol ethyl ether.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of the reaction mixture.[11]

A General GC-MS Protocol:

-

Column: A polar capillary column is suitable for separating the isomers of ethoxypropanol.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of a diluted sample of the reaction mixture.

-

Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to separate components based on their boiling points.

-

Detection: Mass spectrometry in electron ionization (EI) mode.

-

Quantification: The concentration of 1-ethoxy-2-propanol and its isomer can be determined by comparing their peak areas to those of a calibrated internal standard.[11]

Conclusion

The synthesis of 1-ethoxy-2-propanol from propylene oxide and ethanol is a well-established and industrially relevant process. The use of basic catalysts, particularly heterogeneous solid bases and ionic liquids, offers significant advantages in terms of selectivity, catalyst reusability, and environmental impact. This guide has provided a detailed overview of the reaction mechanism, catalyst performance, experimental procedures, and analytical techniques. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these principles is essential for the efficient and selective synthesis of this versatile glycol ether. Further research into novel catalytic systems and process optimization can continue to enhance the efficiency and sustainability of 1-ethoxy-2-propanol production.

References

- 1. jxnutaolab.com [jxnutaolab.com]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2015024103A1 - Process for producing propylene glycol methyl ether - Google Patents [patents.google.com]

- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of 1-Ethoxy-2-propanol: A Technical Guide

Introduction

1-Ethoxy-2-propanol (also known as propylene glycol ethyl ether), with the chemical formula C5H12O2, is a versatile solvent used in a variety of applications, including paints, coatings, and cleaning products.[1][2] A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and safety assessment in research and industrial settings. This technical guide provides an in-depth overview of the expected Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for 1-Ethoxy-2-propanol, along with detailed experimental protocols for acquiring such spectra.

Molecular Structure and Expected Spectroscopic Features

The structure of 1-Ethoxy-2-propanol contains several key functional groups that give rise to characteristic spectroscopic signals: a secondary alcohol (-OH), an ether (C-O-C), and aliphatic C-H bonds. These features are the basis for the interpretation of its IR, NMR, and mass spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Ethoxy-2-propanol is expected to exhibit characteristic absorption bands corresponding to its alcohol, ether, and alkyl moieties.

Table 1: Expected Infrared Absorption Data for 1-Ethoxy-2-propanol

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3500–3200 | O-H stretch (H-bonded) | Alcohol | Strong, Broad |

| 3000–2850 | C-H stretch | Alkane | Strong |

| 1320–1000 | C-O stretch | Alcohol, Ether | Strong |

| 1470–1450 | C-H bend | Alkane | Medium |

Note: The data in this table are representative values for the functional groups present in 1-Ethoxy-2-propanol and are based on established correlation tables.[3][4][5] The exact peak positions and intensities can vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For 1-Ethoxy-2-propanol, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the different proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the electronic environment of the protons.

Table 2: Expected ¹H NMR Spectroscopic Data for 1-Ethoxy-2-propanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Multiplet | 1H | CH-OH |

| ~3.4 | Quartet | 2H | O-CH₂-CH₃ |

| ~3.2 | Doublet | 2H | O-CH₂-CH |

| ~2.5 | Singlet (broad) | 1H | OH |

| ~1.1 | Doublet | 3H | CH-CH₃ |

| ~1.0 | Triplet | 3H | O-CH₂-CH₃ |

Note: Predicted chemical shifts are based on standard values for similar chemical environments.[2][6] The multiplicity is predicted by the n+1 rule. The OH proton signal can be broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon.

Table 3: Expected ¹³C NMR Spectroscopic Data for 1-Ethoxy-2-propanol

| Chemical Shift (δ, ppm) | Assignment |

| ~75 | O-CH₂-CH |

| ~68 | CH-OH |

| ~66 | O-CH₂-CH₃ |

| ~20 | CH-CH₃ |

| ~15 | O-CH₂-CH₃ |

Note: Predicted chemical shifts are based on typical ranges for the given functional groups.[7][8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. In the context of 1-Ethoxy-2-propanol, Electron Impact (EI) ionization is a common method, which involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

Table 4: Expected Mass Spectrometry Data for 1-Ethoxy-2-propanol (Electron Impact)

| m/z | Proposed Fragment Ion | Notes |

| 104 | [C₅H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 89 | [M - CH₃]⁺ | Loss of a methyl radical |

| 75 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 59 | [CH₃CH(OH)CH₂]⁺ | Cleavage of the ether bond |

| 45 | [CH₃CH₂O]⁺ | Ethoxy fragment |

Note: The fragmentation pattern is a prediction based on the stability of the resulting carbocations and radical species.[12][13][14][15] The relative abundance of the fragments can provide further structural information.

Experimental Protocols

The following sections detail the general procedures for acquiring IR, NMR, and Mass Spectra for a liquid sample like 1-Ethoxy-2-propanol.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation : For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[16] A single drop of 1-Ethoxy-2-propanol is placed on the surface of one salt plate.[16] The second plate is then carefully placed on top to create a thin, uniform liquid film.[16]

-

Instrument Setup : An FTIR spectrometer is used for analysis. A background spectrum of the empty sample holder is collected to account for atmospheric and instrumental contributions.[17][18]

-

Data Acquisition : The prepared salt plate "sandwich" is placed in the sample holder in the path of the IR beam. The spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.[18]

-

Data Processing : The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation :

-

Approximately 5-20 mg of 1-Ethoxy-2-propanol is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[19]

-

The solution is transferred into a clean, dry 5 mm NMR tube.[20][21] It is good practice to filter the solution through a small plug of glass wool or a Kimwipe in a pipette to remove any particulate matter.[20][21][22]

-

The tube is capped to prevent evaporation and contamination.[19]

-

-

Instrument Setup :

-

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

-

The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

-

-

Data Acquisition :

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The raw data (Free Induction Decay, FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Mass Spectrometry (MS) Protocol (Electron Impact)

-

Sample Introduction : Since 1-Ethoxy-2-propanol is a volatile liquid, it can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[23][24] For GC-MS, the sample is first vaporized and separated from any impurities on a chromatographic column.[24]

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[23][25][26] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Mass Analysis : The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-Ethoxy-2-propanol.

Caption: Workflow for obtaining and interpreting spectroscopic data.

References

- 1. 1-Ethoxy-2-propanol | C5H12O2 | CID 15287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. umsl.edu [umsl.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. compoundchem.com [compoundchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uni-saarland.de [uni-saarland.de]

- 15. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. organomation.com [organomation.com]

- 20. ocw.mit.edu [ocw.mit.edu]

- 21. sites.bu.edu [sites.bu.edu]

- 22. web.uvic.ca [web.uvic.ca]

- 23. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 24. Electron ionization - Wikipedia [en.wikipedia.org]

- 25. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 26. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Safety and Hazards of 1-Ethoxy-2-propanol (CAS 1569-02-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 1-Ethoxy-2-propanol (CAS 1569-02-4), a widely used solvent. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Chemical Identification and Physical Properties

1-Ethoxy-2-propanol, also known as propylene glycol monoethyl ether (PGMEE), is a colorless liquid with a mild, ether-like odor.[1] It is miscible with water and a variety of organic solvents, making it a versatile component in numerous industrial and commercial products, including coatings, cleaners, inks, and adhesives.[1]

Table 1: Physical and Chemical Properties of 1-Ethoxy-2-propanol

| Property | Value | Reference(s) |

| Molecular Formula | C5H12O2 | [2] |

| Molecular Weight | 104.15 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Mild, ether-like | [1] |

| Boiling Point | 130.5 - 134.5 °C | [3] |

| Melting Point | < -70 °C | [3] |

| Flash Point | 40 °C (closed cup) | [3] |

| Autoignition Temperature | > 200 °C | [3] |

| Density | 0.897 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 0.291 - 0.624 PSI at 33.6 - 48.9 °C | [3] |

| Solubility in Water | Miscible | [1] |

| log Pow (Octanol/Water Partition Coefficient) | 0 at 20 °C | [3] |

Toxicological Profile

The acute toxicity of 1-Ethoxy-2-propanol is considered to be low via oral, dermal, and inhalation routes of exposure.

Table 2: Acute Toxicity Data for 1-Ethoxy-2-propanol

| Route | Species | Value | Reference(s) |

| Oral LD50 | Rat | >5000 mg/kg | [4] |

| Dermal LD50 | Rabbit | 8100 mg/kg | [4][5] |

| Inhalation LC50 | Rat | >10 g/L/4h | [4] |

Hazard Classification and Safety Information

Based on available data, 1-Ethoxy-2-propanol is classified as a flammable liquid and may cause drowsiness or dizziness.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[6] |

| Specific target organ toxicity — single exposure (Narcotic effects) | 3 | H336: May cause drowsiness or dizziness[6] |

Precautionary Statements:

-

Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use non-sparking tools), P243 (Take action to prevent static discharges), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

-

Response: P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P319 (Get medical help if you feel unwell), P370+P378 (In case of fire: Use appropriate media to extinguish).[3]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[3]

-

Disposal: P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).[7]

Table 4: Occupational Exposure Limits

| Jurisdiction | Limit | Value | Reference(s) |

| ACGIH (USA) | TLV-TWA | 50 ppm | [4] |

| ACGIH (USA) | TLV-STEL | 200 ppm | [4] |

| Germany (MAK) | 20 ppm (86 mg/m³) | [3] |

Experimental Protocols

The acute toxicity data presented in this guide are primarily derived from studies following standardized OECD guidelines. Below are detailed summaries of the methodologies for these key experiments.

OECD Guideline 401: Acute Oral Toxicity

This guideline is designed to assess the adverse effects occurring within a short period after a single oral administration of a substance.

-

Test Animals: Typically, healthy young adult rats of a single sex (usually females) are used.[8]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3 °C) and humidity (30-70%), with free access to laboratory diet and drinking water, except for a brief fasting period before dosing.[8]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed 1 mL/100g body weight for rodents.[8]

-

Procedure: A stepwise procedure is used where a small group of animals is dosed at a specific level. The outcome determines the dose for the next group. This continues until the dose causing no mortality and the dose causing mortality in most animals are identified.[8]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[8]

-

Pathology: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.[8]

OECD Guideline 402: Acute Dermal Toxicity

This guideline assesses the potential short-term hazards of a substance when applied to the skin.

-

Test Animals: Adult rats, rabbits, or guinea pigs are used, with the albino rabbit being the preferred species.[9]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.[9]

-

Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for a 24-hour exposure period.[2][9]

-

Procedure: A limit test is often performed first at a high dose level (e.g., 2000 mg/kg). If no toxicity is observed, no further testing is needed. If toxicity is observed, a full study with multiple dose groups is conducted.[9]

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.[9]

-

Pathology: All animals undergo a gross necropsy at the end of the observation period.[9]

OECD Guideline 403: Acute Inhalation Toxicity

This guideline evaluates the health hazards from short-term exposure to an airborne substance.

-

Test Animals: The preferred species is the rat. Healthy young adult animals are used.[4]

-

Exposure System: Dynamic airflow inhalation exposure systems are used to maintain a controlled and stable concentration of the test substance in the air.[10]

-

Procedure: The guideline describes two protocols: a traditional LC50 protocol and a Concentration x Time (C x t) protocol. Typically, animals are exposed for a fixed duration (usually 4 hours) to different concentrations of the test substance.[6][10]

-

Observations: Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, and body weight changes during and after exposure for a 14-day observation period.[10]

-

Pathology: A comprehensive necropsy is performed on all animals at the end of the study.[10]

Mechanism of Toxicity and Metabolism

The primary toxic effect of 1-Ethoxy-2-propanol is central nervous system (CNS) depression, which is a common characteristic of organic solvents.[6] Inhalation of high concentrations can lead to drowsiness and dizziness.[6]

While specific signaling pathways for 1-Ethoxy-2-propanol are not well-documented, the metabolism of glycol ethers, in general, involves oxidation via alcohol and aldehyde dehydrogenases.[11] For propylene glycol ethers, it is believed that the metabolism primarily leads to the formation of propylene glycol and carbon dioxide.[12]

Caption: General metabolic pathway of 1-Ethoxy-2-propanol.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting an acute toxicity study, integrating the principles of the OECD guidelines.

Caption: A generalized workflow for acute toxicity testing.

Conclusion

1-Ethoxy-2-propanol (CAS 1569-02-4) is a flammable liquid with low acute toxicity. The primary health hazard associated with acute exposure is CNS depression, leading to drowsiness and dizziness. Standard safety precautions for handling flammable organic solvents, including the use of appropriate personal protective equipment and ensuring adequate ventilation, should be followed. The toxicological data for this compound have been established through standardized experimental protocols, providing a solid foundation for risk assessment in research and development settings.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 3. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 11. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. inrs.fr [inrs.fr]

An In-depth Technical Guide to the Solubility of 1-Ethoxy-2-propanol in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethoxy-2-propanol (also known as propylene glycol ethyl ether or PGEE). This information is critical for the effective application of this versatile solvent in research, development, and manufacturing processes, particularly within the pharmaceutical and chemical industries.

Core Topic: Solubility Profile of 1-Ethoxy-2-propanol

1-Ethoxy-2-propanol is a colorless liquid with a mild, ether-like odor, valued for its excellent solvency for a wide range of substances, including resins, inks, and adhesives.[1] Its bifunctional nature, possessing both an ether and an alcohol functional group, allows it to be miscible with both polar and non-polar substances.[2] This dual characteristic is fundamental to its utility as a coupling agent and a solvent in diverse formulations.

Solubility in Water

The solubility of 1-Ethoxy-2-propanol in water is a subject of some discrepancy in reported data. While many sources describe it as being completely miscible with water, quantitative studies indicate a high but finite solubility.[1] One source specifies the solubility of 1-Ethoxy-2-propanol in water at 25°C to be 36.6 g/100mL. This suggests that while it is highly soluble, it may not be miscible in all proportions. For practical purposes in most applications, it can be considered freely soluble in water.

Solubility in Organic Solvents

1-Ethoxy-2-propanol exhibits broad miscibility with a variety of organic solvents. This property is crucial for its use in coatings, cleaners, and as a reaction medium. It is known to be soluble in ethanol and acetone.[3][4]

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of 1-Ethoxy-2-propanol in water and various organic solvents.

Table 1: Solubility of 1-Ethoxy-2-propanol in Water

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 25 | 36.6 |

Table 2: Solubility of 1-Ethoxy-2-propanol in Various Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| Methanol | 1575.51 |

| Ethanol | 899.52 |

| n-Propanol | 637.69 |

| Isopropanol | 587.39 |

| n-Butanol | 512.35 |

| Isobutanol | 386.01 |

| N,N-Dimethylformamide (DMF) | 484.76 |

| Tetrahydrofuran (THF) | 405.33 |

| 1,4-Dioxane | 356.08 |

| Acetone | 269.42 |

| Acetonitrile | 247.34 |

| Methyl Acetate | 175.43 |

| Ethyl Acetate | 124.88 |

| Toluene | 37.41 |

Experimental Protocols

Method 1: Determination of Miscibility (Visual Method)

This method is a qualitative assessment to determine if two liquids are miscible in all proportions.

Protocol:

-

Preparation: A clean, dry test tube is filled with a known volume (e.g., 5 mL) of the first liquid (solvent).

-

Titration: The second liquid (solute, in this case, 1-Ethoxy-2-propanol) is added dropwise to the first liquid, with gentle agitation after each addition.

-

Observation: The mixture is observed for any signs of immiscibility, such as the formation of a cloudy suspension or distinct layers.

Method 2: Shake-Flask Method for Quantitative Solubility Determination

This is a widely used and reliable method for determining the thermodynamic solubility of a substance in a solvent. It is likely the method used to generate the quantitative data in the tables above.

Protocol:

-

Sample Preparation: An excess amount of the solute (1-Ethoxy-2-propanol) is added to a known volume of the solvent in a flask with a tight-fitting stopper. The use of an excess amount of the solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow the undissolved solute to settle. Centrifugation can also be used to facilitate the separation of the excess solute from the saturated solution.

-

Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe.

-

Analysis: The concentration of the solute in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

Replicates: The experiment is repeated multiple times to ensure the reproducibility of the results.

Visualizations

Logical Relationship: Structure and Solvency

The molecular structure of 1-Ethoxy-2-propanol is key to its broad solvency. The following diagram illustrates the relationship between its structural features and its ability to dissolve various substances.

References

Unveiling the Solvent Power: A Technical Guide to the Mechanism of Action of 1-Ethoxy-2-propanol

For Immediate Release

A Deep Dive into the Physicochemical and Biological Interactions of a Versatile Propylene Glycol Ether Solvent for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the mechanism of action of 1-Ethoxy-2-propanol (also known as propylene glycol monoethyl ether or PE) as a solvent. This versatile solvent finds extensive application in various industries, including pharmaceuticals, coatings, and electronics, owing to its unique combination of properties. This document elucidates the molecular interactions governing its solvent capabilities, its metabolic fate in biological systems, and detailed experimental protocols for its characterization.

Core Mechanism of Action: An Amphiphilic Nature

The primary mechanism of action of 1-Ethoxy-2-propanol as a solvent stems from its amphiphilic molecular structure . The molecule possesses both a hydrophilic (water-loving) hydroxyl group and a hydrophobic (water-fearing) ether and alkyl backbone. This dual character allows it to effectively dissolve a wide range of substances, from polar compounds to non-polar resins.[1][2]

The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with polar solutes like water, alcohols, and amines. The ether linkage, with its lone pairs of electrons, can also accept hydrogen bonds. The ethyl and propyl groups in its structure contribute to van der Waals forces, facilitating the dissolution of non-polar substances such as oils, greases, and many polymers.[2][3] This ability to engage in a variety of intermolecular forces is the cornerstone of its broad solvency.

Molecular Interactions at Play

The dissolution of a solute in 1-Ethoxy-2-propanol involves the disruption of intermolecular forces within the pure solute and the pure solvent, followed by the formation of new solute-solvent interactions. The key interactions are:

-

Hydrogen Bonding: The hydroxyl group of 1-Ethoxy-2-propanol is the primary site for hydrogen bonding. This is crucial for dissolving polar and protic solutes.

-

Dipole-Dipole Interactions: The ether and hydroxyl groups create a net dipole moment in the molecule, allowing it to interact with other polar molecules.

-

London Dispersion Forces: The alkyl portions of the molecule allow for interactions with non-polar solutes through transient dipoles.

This versatility makes 1-Ethoxy-2-propanol an excellent coupling agent, capable of bringing both water-soluble and oil-soluble components into a single, stable phase.[4][5]

Quantitative Physicochemical Data

A thorough understanding of a solvent's properties requires quantitative data. The following table summarizes key physicochemical parameters for 1-Ethoxy-2-propanol.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂ | [6] |

| Molecular Weight | 104.15 g/mol | [6] |

| CAS Number | 1569-02-4 | [6] |

| Appearance | Colorless liquid | [6] |

| Odor | Mild, ether-like | [3] |

| Boiling Point | 133 °C | [6] |

| Melting Point | -100 °C | [6] |

| Flash Point | 40.5 °C (Closed cup) | [1] |

| Density | 0.896 g/mL at 20 °C | [6] |

| Viscosity | 2.32 mm²/s at 20 °C | [6] |

| Surface Tension | 28 dynes/cm | [7] |

| Water Solubility | Miscible | [2] |

| Vapor Pressure | 9.8 mmHg at 25 °C | [6] |

| Refractive Index | 1.407 at 20 °C | [8] |

| Dielectric Constant | Not specifically found for 1-Ethoxy-2-propanol. For the similar 1-Methoxy-2-propanol, it is 12.3 at 20°C. | [7] |

Biological Fate: Metabolism of 1-Ethoxy-2-propanol

When considering applications in drug development and other fields with potential human exposure, understanding the metabolic pathway of 1-Ethoxy-2-propanol is crucial. As a member of the propylene glycol ether (PGE) family, its metabolism primarily occurs in the liver.[1][4] The α-isomers of PGEs, such as 1-Ethoxy-2-propanol, are metabolized differently from the more toxic ethylene glycol ethers.[9]

The principal metabolic pathway involves oxidation of the secondary alcohol group. This process is catalyzed by alcohol dehydrogenase (ADH) and subsequently by aldehyde dehydrogenase (ALDH). A minor pathway involves O-dealkylation by cytochrome P450 (CYP) enzymes.[9][10]

Experimental Protocols

Determination of Kinematic Viscosity using an Ostwald Viscometer

Objective: To measure the kinematic viscosity of 1-Ethoxy-2-propanol.

Apparatus: Ostwald viscometer, temperature-controlled water bath, stopwatch, pipette.

Procedure:

-

Clean the Ostwald viscometer thoroughly with a suitable solvent (e.g., acetone) and dry it completely.

-

Pipette a precise volume of 1-Ethoxy-2-propanol into the larger bulb of the viscometer.

-

Place the viscometer in a vertical position in the temperature-controlled water bath and allow it to equilibrate for at least 15 minutes.

-

Using a pipette bulb, draw the liquid up into the smaller bulb until the meniscus is above the upper calibration mark.

-

Release the suction and start the stopwatch simultaneously as the meniscus passes the upper calibration mark.

-

Stop the stopwatch when the meniscus passes the lower calibration mark.

-

Repeat the measurement at least three times and calculate the average flow time.

-

The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant and t is the average flow time. The viscometer constant is determined by performing the same procedure with a liquid of known viscosity (e.g., water).[5][11]

Protocol for Determining the Solubility of a Polymer

Objective: To determine the solubility of a given polymer in 1-Ethoxy-2-propanol.

Materials: 1-Ethoxy-2-propanol, the polymer of interest, glass vials with screw caps, magnetic stirrer and stir bars, analytical balance.

Procedure:

-

Prepare a series of vials with a known amount of 1-Ethoxy-2-propanol (e.g., 10 mL).

-

Weigh out increasing amounts of the polymer and add to each vial.

-

Add a magnetic stir bar to each vial and seal tightly.

-

Place the vials on a magnetic stirrer and stir at a constant rate at a controlled temperature.

-

Observe the vials periodically for dissolution. The time required for complete dissolution should be noted.

-

If the polymer does not dissolve completely after a prolonged period (e.g., 24-48 hours), the solution is considered saturated.

-

The solubility can be expressed qualitatively (soluble, partially soluble, insoluble) or quantitatively by determining the concentration of the highest concentration clear solution.[7]

For a more quantitative and thermodynamic understanding of polymer-solvent interactions, the Flory-Huggins interaction parameter (χ) can be determined using techniques like inverse gas chromatography.[12][13]

Conclusion

1-Ethoxy-2-propanol's efficacy as a solvent is rooted in its amphiphilic nature, which allows for a diverse range of intermolecular interactions with various solutes. Its metabolism follows a predictable pathway for α-isomers of propylene glycol ethers, leading to less toxic metabolites compared to ethylene glycol ethers. The provided experimental protocols offer a framework for the systematic evaluation of its key solvent properties. This in-depth understanding of its mechanism of action is essential for its safe and effective application in scientific research and industrial development.

References

- 1. rsc.org [rsc.org]

- 2. atamankimya.com [atamankimya.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. jrhessco.com [jrhessco.com]

- 5. solventis.net [solventis.net]

- 6. 1-Ethoxy-2-propanol | C5H12O2 | CID 15287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. kinampark.com [kinampark.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. PROPYLENE GLYCOL PROPYL ETHER - Ataman Kimya [atamanchemicals.com]

- 11. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]

- 12. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 13. osti.gov [osti.gov]

1-Ethoxy-2-propanol molecular weight and formula

An in-depth analysis of 1-Ethoxy-2-propanol, a significant solvent with applications across various industries, necessitates a foundational understanding of its core physicochemical properties. This document serves as a technical guide, providing essential data for researchers, scientists, and drug development professionals.

Physicochemical Data Summary

A comprehensive summary of the key quantitative data for 1-Ethoxy-2-propanol is presented below. This information is fundamental for experimental design, chemical synthesis, and formulation development.

| Property | Value |

| Chemical Formula | C5H12O2[1][2][3] |

| Molecular Weight | 104.15 g/mol [1][2][4] |

| CAS Number | 1569-02-4[1] |

| Density | 0.898 g/mL |

| Refractive Index | n/D 1.407 |

| Flash Point | 38.5 °C (101.3 °F) |

| Synonyms | Propylene glycol monoethyl ether, 1-Ethoxypropan-2-ol[1][2][3] |

Logical Relationship of Core Properties

The following diagram illustrates the logical progression from the chemical's name to its empirical formula and calculated molecular weight.

Caption: Logical flow from chemical name to formula and molecular weight.

References

toxicological profile of 1-Ethoxy-2-propanol for lab use

An In-depth Technical Guide to the Toxicological Profile of 1-Ethoxy-2-propanol for Laboratory Use

Introduction

1-Ethoxy-2-propanol (also known as Propylene Glycol Ethyl Ether, PGEE) is a colorless, hygroscopic liquid with a mild, ether-like odor.[1] As a member of the P-series (propylene-series) glycol ethers, it is widely used as a solvent in the manufacturing of lacquers, paints, inks, cleaning products, and as an extractant in the pharmaceutical industry.[1] Its amphiphilic nature allows for solubility in both water and various organic solvents.[2] A thorough understanding of its toxicological profile is essential for researchers, scientists, and drug development professionals to ensure its safe handling and use in the laboratory. This guide provides a comprehensive overview of the toxicology of 1-Ethoxy-2-propanol, summarizing key data, outlining experimental protocols, and visualizing relevant pathways and workflows.

Acute Toxicity

1-Ethoxy-2-propanol exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. The primary signs of acute intoxication in animals are consistent with the non-specific central nervous system (CNS) depression commonly observed with organic solvents.[3]

Data Presentation: Acute Toxicity

All quantitative data for acute toxicity are summarized in the table below.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | [4] |

| LD50 | Rat (male/female) | Oral | 1,792 mg/kg | [5] |

| LD50 | Rat (male/female) | Oral | > 2 mL/kg bw | [6] |

| LC50 | Rat | Inhalation | > 10000 mg/L (4 h) | [4] |

| LC50 | Rat (male/female) | Inhalation | > 9.59 mg/L (4 h) | [5][6] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [4] |

| LD50 | Rat (male/female) | Dermal | > 2,000 mg/kg | [5] |

Experimental Protocols

Acute Oral Toxicity (Based on OECD Test Guideline 401) The acute oral toxicity is determined by administering the substance in graduated doses to several groups of experimental animals (typically rats), with one dose level per group. The substance is generally administered by gavage to fasted animals. Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days. A post-mortem gross necropsy is performed on all animals. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[5]

Acute Inhalation Toxicity (Based on OECD Test Guideline 403) This test assesses the toxicity of a substance upon inhalation. Animals, typically rats, are exposed to the substance as a gas, vapor, or aerosol in a chamber for a defined period, usually 4 hours.[5] Multiple concentration groups are tested. The animals are then observed for up to 14 days for signs of toxicity and mortality.[5] Endpoints include the LC50 value, clinical observations, and gross pathological findings.

Irritation and Sensitization

The potential of 1-Ethoxy-2-propanol to cause irritation to the skin and eyes, as well as its potential to induce skin sensitization, are critical endpoints for laboratory safety.

Data Presentation: Irritation and Sensitization

| Test | Species | Result | Guideline | Reference |

| Skin Irritation | Rabbit | No skin irritation (4 h exposure) | OECD 404 | [4][5] |

| Eye Irritation | Rabbit | Causes serious eye irritation | - | [4] |

| Eye Irritation | Rabbit | No eye irritation | OECD 405 | [5] |

| Skin Sensitization | Guinea Pig | Does not cause skin sensitization | OECD 406 | [5] |

Note: There are conflicting reports regarding eye irritation. While one study following OECD Guideline 405 reported no irritation[5], another source indicates it causes serious eye irritation[4]. Vapors have also been reported to irritate the eyes.[6] Therefore, appropriate eye protection is crucial.

Experimental Protocols

Skin Corrosion/Irritation (Based on OECD Test Guideline 404) This protocol evaluates the potential for a substance to cause skin irritation. A small amount of the test substance (e.g., 0.5 mL) is applied to a shaved patch of skin on an experimental animal, typically a rabbit. The patch is covered with a gauze dressing for a specified duration, usually 4 hours.[4][5] The skin is then observed and scored for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Mandatory Visualization: Experimental Workflow for Skin Irritation Testing

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to induce mutations or chromosomal damage.

Data Presentation: Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Guideline | Reference |

| Bacterial Reverse Mutation | S. typhimurium | With and without | Negative | OECD 471 | [5] |

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test, Based on OECD Test Guideline 471) The Ames test is a widely used short-term assay to detect gene mutations.[8] It employs several strains of the bacterium Salmonella typhimurium that carry mutations in the gene required to synthesize the amino acid histidine. These strains cannot grow on a histidine-free medium. The test substance is incubated with the bacterial strains, both with and without an external metabolic activation system (S9 fraction from rat liver).[5] If the substance is a mutagen, it will cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the histidine-free medium. The number of revertant colonies is counted and compared to a negative control.[8]

Mandatory Visualization: Experimental Workflow for Ames Test

Specific Target Organ Toxicity (STOT) and Reproductive Toxicity

Single Exposure (STOT-SE): Inhalation of 1-Ethoxy-2-propanol may cause drowsiness and dizziness, indicating an effect on the central nervous system.[5][9][10]

Repeated Exposure (STOT-RE): Limited data is available for repeated exposure toxicity. A 90-day inhalation study in rats was conducted, but specific results beyond maternal toxicity in developmental studies are not detailed in the available literature.[2]

Carcinogenicity: No data is available to assess the carcinogenic potential of 1-Ethoxy-2-propanol.[5] However, long-term studies on glycol ethers suggest they are unlikely to be human carcinogens.[3][7]

Reproductive and Developmental Toxicity: Specific data for 1-Ethoxy-2-propanol is limited. Prenatal developmental toxicity studies in rats and rabbits via inhalation have been conducted.[2] In rats, maternal toxicity (decreased weight gain and food consumption) was observed at the highest dose (2,000 ppm), but no fetal development effects were found.[2] In rabbits, moderate maternal toxicity was seen at the highest dose, and one study indicated a slight increase in the incidence of malformations.[2]

Metabolism

There are no specific metabolism studies available for 1-Ethoxy-2-propanol.[2] However, its metabolic pathway can be inferred by analogy to other P-series glycol ethers. The toxicity of glycol ethers is closely related to their metabolism.[3]

The more toxic E-series (ethylene-based) glycol ethers are metabolized via alcohol dehydrogenase to form alkoxyacetic acids, which are the primary toxicants.[3][11] In contrast, P-series glycol ethers like 1-Ethoxy-2-propanol, which are secondary alcohols, are not metabolized to alkoxypropionic acids.[10]

The likely metabolic pathway involves O-dealkylation by microsomal cytochrome P450 enzymes to form propylene glycol and acetaldehyde.[2][3] Propylene glycol can then enter the tricarboxylic acid (TCA) cycle and be excreted as carbon dioxide, while acetaldehyde is oxidized to acetate.[2][12]